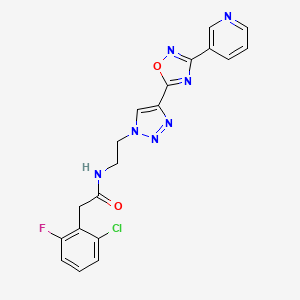

2-(2-chloro-6-fluorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring fused with a pyridinyl group, a 1,2,3-triazole moiety, and a 2-(2-chloro-6-fluorophenyl)acetamide backbone. The triazole and oxadiazole rings are synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) and cyclocondensation reactions, respectively .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN7O2/c20-14-4-1-5-15(21)13(14)9-17(29)23-7-8-28-11-16(25-27-28)19-24-18(26-30-19)12-3-2-6-22-10-12/h1-6,10-11H,7-9H2,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWJYQAFWUKWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 347.79 g/mol. The presence of multiple functional groups, including chloro and fluoro substituents along with oxadiazole and triazole moieties, enhances its potential interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For example, compounds similar to the target molecule have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies indicate that compounds with similar structural features can induce apoptosis in cancer cells. For instance, certain oxadiazole derivatives have been shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells . This suggests that the target compound may also possess anticancer properties through similar mechanisms.

Enzyme Inhibition

The compound's structural components suggest potential activity as an enzyme inhibitor. Studies on related oxadiazole derivatives have revealed selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some derivatives exhibited nanomolar inhibition against specific CA isoforms .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to the target molecule:

- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial properties. The most active compounds showed significant inhibition against E. coli and Pseudomonas aeruginosa, comparable to standard antibiotics .

- Apoptotic Induction in Cancer Cells : A derivative was tested in vitro on human breast cancer cells (MCF-7). The results demonstrated increased levels of apoptotic markers such as cleaved caspase-3 and enhanced p53 activity .

- Enzyme Interaction Studies : Molecular docking studies indicated strong binding affinity between related compounds and target enzymes involved in cancer progression. These findings support further exploration into the compound's potential as an anticancer agent .

Comparative Analysis

To provide a clearer understanding of the biological activity of the target compound, a comparison with similar compounds is presented below:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety often exhibit significant antimicrobial properties. For instance:

- A study demonstrated that oxadiazole derivatives showed antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some compounds exhibiting zones of inhibition greater than standard antibiotics such as Ceftizoxime and Ciprofloxacin .

Anticancer Potential

The incorporation of oxadiazole derivatives into drug design has been linked to enhanced anticancer activity. Notably:

- Compounds similar to the target compound have shown promising results against various cancer cell lines, including human lung (A549) and breast (MCF-7) cancer cells. For example, derivatives with oxadiazole rings demonstrated IC50 values as low as 0.19 µM against HCT-116 colon cancer cells .

Analgesic and Anti-inflammatory Effects

Certain derivatives have also been evaluated for their analgesic and anti-inflammatory properties:

- In preclinical studies, oxadiazole analogs displayed significant analgesic effects comparable to indomethacin, a standard anti-inflammatory drug . This suggests potential use in pain management therapies.

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A study synthesized several oxadiazole derivatives and evaluated their antibacterial efficacy using the agar well diffusion method. The results indicated that many synthesized compounds had superior antibacterial activity compared to conventional antibiotics. The most effective compounds were further analyzed for their structure–activity relationship (SAR), leading to insights into how modifications could enhance efficacy .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on the anticancer potential of oxadiazole derivatives, researchers tested various compounds against multiple cancer cell lines. The study highlighted that specific structural modifications significantly improved cytotoxicity and selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Summary Table of Biological Activities

| Biological Activity | Target Organisms/Cells | Comparative Efficacy |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Superior to Ceftizoxime |

| Anticancer | A549, MCF-7, HCT-116 | IC50 values as low as 0.19 µM |

| Analgesic | Various pain models | Comparable to indomethacin |

| Anti-inflammatory | In vivo models | Significant reduction in inflammation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Features a naphthalenyloxy group and 4-chlorophenyl substituent.

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) : Contains a nitro group at the 2-position of the phenyl ring.

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) : Nitro group at the 3-position of the phenyl ring.

Table 1: Substituent Comparison

Spectral Data Analysis

IR Spectroscopy :

NMR Spectroscopy :

Table 3: Key NMR Shifts

Electronic and Physicochemical Properties

- Solubility : Nitro groups (6b, 6c) may reduce solubility due to polarity, whereas the pyridinyl-oxadiazole moiety in the target compound could improve aqueous solubility via π-stacking or hydrogen bonding.

Q & A

Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A stepwise approach is recommended, leveraging nucleophilic substitution and cyclization reactions. For example:

- Substitution reaction : Use halogenated aromatic precursors (e.g., 2-chloro-6-fluorophenyl derivatives) with pyridinyl-oxadiazole intermediates under alkaline conditions to form the core structure .

- Cyclization : Employ triethylamine as a base and chloroacetyl chloride for acetamide formation, with reflux conditions (4–6 hours) to ensure completion .

- Purity optimization : Monitor reactions via TLC and use recrystallization (e.g., pet-ether) to isolate high-purity products. Yield improvements can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine intermediates) and using inert atmospheres to suppress side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments, fluorine-chlorine coupling patterns, and acetamide carbonyl signals (δ ~165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₁₈ClFN₆O₂) and isotopic patterns.

- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the triazole-oxadiazole-pyridine scaffold .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>98%) and detect trace impurities .

Q. How can initial biological screening be designed to evaluate the compound’s therapeutic potential?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with 10 µM compound concentration).

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay, 48-hour incubation) with IC₅₀ calculations .

- Selectivity profiling : Compare activity against related targets (e.g., triazole-containing analogs) to identify structural determinants of efficacy .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may drive nucleophilic attack .

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). Focus on hydrogen bonding between the acetamide carbonyl and Lys721 residue .

- Reaction path search : Apply quantum chemical calculations (e.g., Gaussian 16) to model transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. What methodologies are recommended to resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic profiling : Conduct ADME studies (e.g., microsomal stability, plasma protein binding) to identify bioavailability limitations. For example, poor solubility due to the fluorophenyl group may reduce in vivo efficacy .

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyridine ring) that may antagonize activity .

- Dose-response refinement : Re-evaluate in vivo dosing regimens (e.g., staggered administration) to align with in vitro IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace chlorine with bromine or methyl groups) and compare bioactivity .

- Data table for SAR :

| Analog | Structural Modification | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|---|

| Chloro derivative | 2-Cl on phenyl ring | 1.2 µM (EGFR inhibition) | Enhanced kinase selectivity |

| Fluoro derivative | 6-F on phenyl ring | 0.8 µM (EGFR inhibition) | Improved solubility and potency |

| Methyl-oxadiazole variant | CH₃ substitution on oxadiazole | >10 µM | Reduced binding affinity |

- Statistical analysis : Use multivariate regression to correlate electronic parameters (Hammett constants) with activity trends .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

Methodological Answer:

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IG-3) with hexane/isopropanol mobile phases to resolve enantiomers .

- Crystallization-induced resolution : Use chiral resolving agents (e.g., L-tartaric acid) to isolate diastereomeric salts .

- Capillary electrophoresis : Optimize buffer pH (8.5–9.0) and cyclodextrin additives for high-resolution separation of regioisomers .

Q. How can AI-driven experimental design platforms accelerate reaction optimization for this compound?

Methodological Answer:

- Machine learning (ML) : Train models on reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions for triazole cyclization .

- Automated high-throughput screening : Use robotic platforms to test 96-well plate variations (e.g., solvent polarity, base strength) and identify yield-maximizing parameters .

- Feedback loops : Integrate experimental data with quantum mechanical calculations to refine reaction pathways iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.